An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenylpyridine-4-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-phenylpyridine-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents a robust, proposed synthetic pathway based on well-established chemical transformations, alongside predicted and expected characterization data derived from analogous compounds.
Introduction
3-Phenylpyridine-4-carbaldehyde is an aromatic heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and a formyl group at the 4-position. This unique arrangement of functional groups makes it an attractive scaffold for the development of novel pharmaceutical agents and functional materials. The pyridine nitrogen offers a site for hydrogen bonding and salt formation, while the phenyl group can engage in pi-stacking interactions. The aldehyde functionality serves as a versatile handle for further chemical modifications, such as the formation of imines, oximes, and other derivatives, enabling the exploration of a diverse chemical space.
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthetic route to 3-phenylpyridine-4-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The proposed synthesis involves the coupling of a commercially available 3-halopyridine-4-carbaldehyde with phenylboronic acid. 3-Bromopyridine-4-carbaldehyde is a suitable starting material for this transformation.
Signaling Pathway of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a proposed method and may require optimization.
Materials:
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3-Bromopyridine-4-carbaldehyde
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine-4-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq).
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Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe.
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Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
As no experimental data for 3-phenylpyridine-4-carbaldehyde is readily available in the literature, the following sections provide expected and predicted characterization data based on the analysis of its structure and comparison with analogous compounds.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) and a characteristic signal for the aldehyde proton (around 10.0 ppm).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | ~10.1 | s (singlet) |
| Pyridine-H (position 2) | ~8.9 | s (singlet) |
| Pyridine-H (position 6) | ~8.7 | d (doublet) |
| Pyridine-H (position 5) | ~7.6 | d (doublet) |
| Phenyl-H (ortho) | ~7.5 - 7.6 | m (multiplet) |
| Phenyl-H (meta, para) | ~7.3 - 7.5 | m (multiplet) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will show a downfield signal for the carbonyl carbon of the aldehyde and several signals in the aromatic region.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde C=O | ~192 |
| Pyridine C (positions 2, 6) | ~150-155 |
| Pyridine C (position 4) | ~140-145 |
| Pyridine C (position 3) | ~135-140 |
| Phenyl C (ipso) | ~135-140 |
| Phenyl C (ortho, meta, para) | ~128-130 |
| Pyridine C (position 5) | ~122-125 |
IR (Infrared) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group of the aldehyde.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | ~1700-1710 | Strong |
| C-H (aromatic) | ~3000-3100 | Medium |
| C=C, C=N (aromatic) | ~1400-1600 | Medium-Strong |
| C-H (aldehyde) | ~2720 and ~2820 | Weak (two bands) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the formyl group.
| Ion | Expected m/z |
| [M]⁺ | 183.07 |
| [M+H]⁺ | 184.08 |
| [M-CHO]⁺ | 154.07 |
Experimental and Characterization Workflow
Caption: Workflow for the synthesis and characterization of 3-phenylpyridine-4-carbaldehyde.
Conclusion
This technical guide outlines a reliable synthetic strategy for 3-phenylpyridine-4-carbaldehyde via a Suzuki-Miyaura cross-coupling reaction. While experimental data for this specific compound is not currently available in the public domain, the provided protocol and predicted characterization data serve as a valuable resource for researchers aiming to synthesize and study this molecule. The versatile nature of the aldehyde functionality opens up numerous possibilities for the derivatization of the 3-phenylpyridine scaffold, making it a promising building block for the discovery of new chemical entities with potential applications in drug development and materials science. It is recommended that any synthesis and characterization of this compound be thoroughly documented and published to contribute to the collective knowledge of the scientific community.
